molecular formula C15H9BrO3 B13171606 (2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

Cat. No.: B13171606
M. Wt: 317.13 g/mol
InChI Key: CTOBLBRFEVYPRN-VGOFMYFVSA-N
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Description

2-[(4-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran core with a bromophenyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-bromobenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the benzofuran ring can be reduced to form a dihydro derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 2-[(4-Bromophenyl)methylidene]-6-oxo-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 2-[(4-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
  • 2-[(4-Fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
  • 2-[(4-Methylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Uniqueness

2-[(4-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7+

InChI Key

CTOBLBRFEVYPRN-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Br

Origin of Product

United States

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